molecular formula C8H7NO3 B1589944 3-Methyl-2-nitrobenzaldehyde CAS No. 5858-27-5

3-Methyl-2-nitrobenzaldehyde

Cat. No.: B1589944
CAS No.: 5858-27-5
M. Wt: 165.15 g/mol
InChI Key: HAGUMWGXABFJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-nitrobenzaldehyde is an organic aromatic compound characterized by a nitro group and an aldehyde group attached to a benzene ring. The molecular formula of this compound is C8H7NO3, and it is known for its yellowish to brownish crystalline appearance . This compound is significant in various chemical syntheses and industrial applications due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitrobenzaldehyde in chemical reactions often involves its nitro group and formyl group. For example, in a Wittig reaction, the formyl group of this compound can react with a phosphonium ylide .

Safety and Hazards

As with any chemical compound, handling 3-Methyl-2-nitrobenzaldehyde requires appropriate safety measures. It is advisable to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for the use of 3-Methyl-2-nitrobenzaldehyde could involve its application in the synthesis of other chemical compounds. Its potential in various chemical reactions, such as the Wittig reaction, suggests that it could be used to produce a variety of products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrobenzaldehyde can be synthesized through the nitration of 3-methylbenzaldehydeThe reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through recrystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: Contains a nitro group ortho to the aldehyde group.

    3-Nitrobenzaldehyde: Similar to 3-Methyl-2-nitrobenzaldehyde but lacks the methyl group.

Uniqueness: this compound is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its reactivity and applications. The methyl group provides additional steric and electronic effects, making it distinct from other nitrobenzaldehyde derivatives .

Properties

IUPAC Name

3-methyl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUMWGXABFJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544160
Record name 3-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-27-5
Record name 3-Methyl-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3-methyl-2-nitrobenzyl alcohol (0.4 g, 2.4 mmol) in acetonitrile (8 mL) was treated with Dess-Martin reagent (1.11 g, 2.63 mmol) at 25° C. for 16 h. The mixture was quenched with sodium bicarbonate/sodium thiosulfate (1:1, 15 mL), and the mixture was extracted with dichloromethane, the organic layer separated, washed with brine, dried over sodium sulfate, filtered, and the solvents were evaporated to give the crude title compound (0.387 g, 98%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-methyl-2-nitrobenzyl alcohol (16.7 g, 100 mmol) in 300 mL of benzene was added activated manganese (IV) oxide (43.5 g, 500 mmol). The resulting mixture was stirred at 80° C. for 24 h. The reaction mixture was allowed to cool and then was filtered through a pad of Celite and concentrated in vacuo to afford 16.2 g of 3-methyl-2-nitrobenzaldehyde, which was pure enough to be used without purification.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-nitrobenzaldehyde
Reactant of Route 2
3-Methyl-2-nitrobenzaldehyde
Reactant of Route 3
3-Methyl-2-nitrobenzaldehyde
Reactant of Route 4
3-Methyl-2-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.